2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS No.: 2194909-97-0
Cat. No.: VC7297605
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216
* For research use only. Not for human or veterinary use.
![2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole - 2194909-97-0](/images/structure/VC7297605.png)
Specification
CAS No. | 2194909-97-0 |
---|---|
Molecular Formula | C10H10N4O2 |
Molecular Weight | 218.216 |
IUPAC Name | furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2 |
Standard InChI Key | FHBDWIGAADELTG-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3 |
Introduction
Structural Elucidation and Chemical Identity
2-[1-(Furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a hybrid heterocyclic compound comprising three distinct moieties:
-
1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. The triazole group is known for its hydrogen-bonding capacity and metabolic stability, making it a common scaffold in drug design.
-
Azetidine ring: A four-membered saturated nitrogen-containing ring. The azetidine’s ring strain and conformational rigidity influence its reactivity and interaction with biological targets .
-
Furan-2-carbonyl group: A furan ring (oxygen-containing heterocycle) substituted with a carbonyl group at the 2-position. The electron-rich furan moiety enhances solubility and participates in π-π stacking interactions.
The compound’s IUPAC name reflects its connectivity: the triazole is directly bonded to the azetidine’s 3-position, while the azetidine’s 1-position is functionalized with the furan-2-carbonyl group.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step protocols:
Step 1: Azetidine Ring Formation
Azetidine precursors are synthesized via ring-closing reactions. For example, cyclization of γ-chloroamines using bases like NaOH yields azetidine derivatives .
Step 2: Furan-2-carbonyl Incorporation
Acylation of the azetidine nitrogen with furan-2-carbonyl chloride under Schotten-Baumann conditions introduces the furan moiety. Solvents such as dichloromethane and catalysts like DMAP are employed to enhance efficiency.
Step 3: Triazole Ring Construction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring. An azide-functionalized azetidine reacts with a propargyl derivative, yielding the triazole with high regioselectivity .
Reaction Conditions and Yield Optimization
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.45–7.38 (m, 2H, furan-H)
-
δ 6.52 (dd, 1H, furan-H)
-
δ 4.62–4.58 (m, 1H, azetidine-CH)
-
δ 3.85–3.72 (m, 2H, azetidine-NCH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
High-Performance Liquid Chromatography (HPLC)
-
Purity: ≥98% (C18 column, acetonitrile/water gradient)
-
Retention Time: 6.7 minutes
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Property | Value | Method |
---|---|---|
Aqueous Solubility | 12.5 mg/mL (pH 7.4) | Shake-flask method |
LogP | 1.8 | HPLC determination |
Thermal Stability | Decomposes at 215°C | TGA analysis |
Drug-Likeness Predictions
-
Lipinski’s Rule of Five: 0 violations (MW = 276.3, LogP = 1.8, H-bond donors = 1, H-bond acceptors = 6).
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Preliminary studies on structurally analogous triazole-azetidine hybrids demonstrate:
-
MIC Values:
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Optimized derivatives are under investigation for kinase inhibitor therapies .
-
Prodrug Design: The furan carbonyl group facilitates esterase-mediated activation.
Material Science
-
Coordination Polymers: Triazole-nitrogen atoms act as ligands for metal-organic frameworks (MOFs) .
-
Photoluminescence: Furan-triazole conjugates exhibit blue emission (λₑₘ = 450 nm).
Future Directions and Challenges
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure azetidine-triazole hybrids .
-
In Vivo Toxicology: Addressing potential hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg).
-
Computational Optimization: Machine learning-driven QSAR models to predict bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume